Indazole, 6-chloro-1-hydroxy-
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Overview
Description
Indazole, 6-chloro-1-hydroxy- is a derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including 6-chloro-1-hydroxy-indazole, typically involves cyclization reactions. One common method is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often employ catalysts such as copper or silver and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of indazole derivatives often utilizes metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole ring .
Chemical Reactions Analysis
Types of Reactions
Indazole, 6-chloro-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the indazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can introduce different substituents to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . Reaction conditions often involve the use of catalysts like Cu2O or Ag and can be performed under an oxygen atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration-annulation reactions can produce nitro-substituted indazoles, while reductive cyclization can yield various substituted indazole derivatives .
Scientific Research Applications
Indazole, 6-chloro-1-hydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indazole, 6-chloro-1-hydroxy- involves its interaction with specific molecular targets. For example, it can inhibit enzymes like phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which lacks the chloro and hydroxy substituents.
6-Chloroindazole: Similar but lacks the hydroxy group.
1-Hydroxyindazole: Similar but lacks the chloro group.
Uniqueness
Indazole, 6-chloro-1-hydroxy- is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1193266-37-3 |
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Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1-hydroxyindazole |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H |
InChI Key |
LRHRLAYEENECFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=C2)O |
Origin of Product |
United States |
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